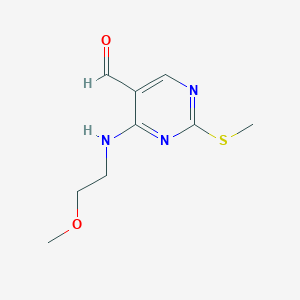

4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes:

Starting Material: The synthesis begins with a suitable pyrimidine derivative.

Substitution Reaction: Introduction of the 2-methoxyethylamino group via nucleophilic substitution.

Thioether Formation: Introduction of the methylthio group using a thiol reagent under basic conditions.

Formylation: The final step involves formylation to introduce the carbaldehyde group, often using Vilsmeier-Haack reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbaldehyde group, converting it to the corresponding alcohol.

Substitution: The amino and thioether groups can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

Building Block: Used as a building block in the synthesis of more complex organic molecules.

Biology

Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to biological substrates.

DNA Interactions: Pyrimidine derivatives are known to interact with DNA, potentially leading to applications in genetic research.

Medicine

Drug Development: Potential use in the development of pharmaceuticals, particularly as antiviral or anticancer agents.

Diagnostics: May be used in diagnostic assays due to its specific reactivity.

Industry

Agrochemicals: Potential use in the development of pesticides or herbicides.

Materials Science: Applications in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or DNA, inhibiting their function or altering their structure. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

4-Amino-2-methylthio-5-carbaldehyde pyrimidine: Similar structure but lacks the 2-methoxyethylamino group.

2-Methoxyethylamino-4-methylthio-5-carbaldehyde pyrimidine: Similar but with different positioning of functional groups.

Uniqueness

4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is unique due to the specific combination and positioning of its functional groups, which may confer unique reactivity and biological activity compared to its analogs.

Biological Activity

4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a heterocyclic organic compound notable for its potential biological activities. This compound features a pyrimidine ring, which is substituted with a methoxyethylamino group and a methylthio group, along with an aldehyde functional group at the 5-position. The molecular formula is C10H14N2OS, and it has a molar mass of approximately 214.30 g/mol .

The presence of the aldehyde group contributes to the compound's reactivity, primarily involving nucleophilic substitutions and condensation reactions. These chemical properties are critical for its biological activity, allowing it to interact with various biological targets .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds in the pyrimidine class have shown effectiveness against various pathogens, suggesting potential applications in treating infections.

- Antitumor Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential for development as anticancer agents.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged in drug design .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound and its analogs reveals insights into how modifications influence biological activity. For instance:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | Contains an amino group at the 4-position | Lacks the methoxyethylamino substituent |

| 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | Contains a methylamino group instead of methoxyethylamino | Different amino substituent affects reactivity |

| 2-Methylpyrimidine-4-carbaldehyde | Simplified structure without methylthio or amino groups | Lacks functional diversity |

These comparisons highlight how the unique functional groups present in this compound contribute to its distinct biological activity and potential applications in medicinal chemistry .

Case Studies and Research Findings

- Antitubercular Activity : A study exploring related pyrimidinones found that certain structural modifications enhanced their antitubercular activity against Mycobacterium tuberculosis. The findings suggest that similar modifications on the target compound could yield promising results .

- Cytotoxicity Assays : In vitro assays have demonstrated that derivatives of pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The presence of specific substituents was correlated with increased potency, indicating that this compound could be a candidate for further development .

- Enzyme Interaction Studies : Preliminary studies suggest that this compound may interact with proteins involved in cellular signaling pathways, potentially influencing cellular processes such as proliferation and apoptosis. Understanding these interactions is crucial for elucidating its mechanism of action .

Properties

Molecular Formula |

C9H13N3O2S |

|---|---|

Molecular Weight |

227.29 g/mol |

IUPAC Name |

4-(2-methoxyethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C9H13N3O2S/c1-14-4-3-10-8-7(6-13)5-11-9(12-8)15-2/h5-6H,3-4H2,1-2H3,(H,10,11,12) |

InChI Key |

DOYRZPSDYMQFNQ-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1=NC(=NC=C1C=O)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.